Cas no 694502-06-2 (N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide)
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
- Benzamide, N,4-dimethyl-N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-
- N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- 694502-06-2
- SR-01000270103-1
- Z56970103
- F2545-0414
- SR-01000270103
- AKOS001058185
- N,4-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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- Inchi: 1S/C14H19NO3S/c1-11-4-6-12(7-5-11)13(16)15(3)14(2)8-9-19(17,18)10-14/h4-7H,8-10H2,1-3H3
- InChI Key: MRNZVYHGDBSCOD-UHFFFAOYSA-N
- SMILES: C(N(C)C1(C)CCS(=O)(=O)C1)(=O)C1=CC=C(C)C=C1
Computed Properties
- Exact Mass: 281.10856464g/mol
- Monoisotopic Mass: 281.10856464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 506.0±50.0 °C(Predicted)
- pka: -1.31±0.20(Predicted)
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2545-0414-2μmol |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
| Life Chemicals | F2545-0414-5μmol |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 5μmol |
$94.5 | 2023-07-28 | |
| Life Chemicals | F2545-0414-1mg |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
| Life Chemicals | F2545-0414-2mg |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 2mg |
$88.5 | 2023-07-28 | |
| Life Chemicals | F2545-0414-3mg |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
| Life Chemicals | F2545-0414-4mg |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 4mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F2545-0414-5mg |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
694502-06-2 | 90%+ | 5mg |
$103.5 | 2023-07-28 |
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Comprehensive Overview of N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS No. 694502-06-2)
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, identified by its CAS number 694502-06-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure, combining a benzamide core with a sulfolane-derived moiety, which contributes to its potential applications in drug discovery and material science. Researchers are particularly interested in its structure-activity relationship (SAR), as it may offer insights into designing novel bioactive molecules.
The compound's sulfolane component is notable for its polar aprotic properties, making it a valuable scaffold in medicinal chemistry. Recent studies have explored its role as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development. Its N,4-dimethylbenzamide segment further enhances lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in AI-driven drug design discussions.
In the context of green chemistry, 694502-06-2 has been evaluated for synthetic scalability using catalytic methods, addressing the industry's push for sustainable manufacturing. Computational chemists frequently model its conformational stability via molecular dynamics simulations, a technique increasingly popular in virtual screening workflows. These aspects make it a recurring subject in cheminformatics databases and high-throughput screening libraries.
Analytical challenges surrounding this compound often involve HPLC method development due to its polar functional groups. Laboratories employ UPLC-UV/MS for purity assessment, reflecting the growing demand for hyphenated techniques in quality control. Its spectral data (NMR, IR) is extensively documented in open-access chemistry repositories, supporting the open science movement.
From a commercial perspective, N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is cataloged by major fine chemical suppliers as a building block for fragment-based drug discovery. Its price volatility often correlates with demand in preclinical research sectors, particularly in oncology and CNS drug development—fields dominating recent biotech investment trends.
Regulatory databases classify this compound as non-hazardous under standard handling conditions, though its ecotoxicological profile remains under investigation—a focal point for REACH compliance discussions. Patent landscapes reveal its inclusion in several composition-of-matter claims, highlighting its industrial relevance.
Emerging applications include its use as a ligand in asymmetric catalysis and as a template for covalent inhibitor design. These developments align with the precision medicine paradigm, where researchers actively search for selective small-molecule probes to study biological pathways.
The compound's crystallographic data has been instrumental in X-ray diffraction studies of sulfone-containing systems. Such structural insights are crucial for cryo-EM modeling—a technique revolutionizing structural biology research.
In summary, CAS 694502-06-2 represents a versatile chemical entity bridging multiple disciplines. Its ongoing study exemplifies the convergence of computational prediction and experimental validation—a cornerstone of modern molecular sciences.
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